![molecular formula C8H13N3O5 B13716371 (+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide CAS No. 174175-11-2](/img/structure/B13716371.png)
(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “nor-1” refers to the neuron-derived orphan receptor 1, also known as nuclear receptor subfamily 4 group A member 3. It is a nuclear receptor that belongs to the NR4A family, which also includes Nur77 and Nurr1. Nor-1 is expressed in various cells and tissues, including neurons, vascular smooth muscle cells, T lymphocytes, dendritic cells, tumor cells, heart, liver, and pancreas . It plays a critical role in regulating cell migration, neuronal synapse growth, and various pathophysiological processes .
Méthodes De Préparation
The preparation of nor-1 involves complex synthetic routes and reaction conditions. While specific synthetic routes for nor-1 are not widely documented, general methods for preparing similar nuclear receptors involve the use of organic synthesis techniques, including the formation of carbon-nitrogen bonds and the use of protecting groups to ensure selective reactions. Industrial production methods for nor-1 are not well-established due to its specialized nature and the lack of endogenous ligands .
Analyse Des Réactions Chimiques
Nor-1 undergoes various chemical reactions, including:
Oxidation: Nor-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert nor-1 into reduced forms, altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the nor-1 structure, modifying its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Nor-1 has a wide range of scientific research applications, including:
Chemistry: Nor-1 is used to study the regulation of gene expression and the development of small molecule modulators.
Biology: It plays a role in neuronal development, cell migration, and synapse growth.
Medicine: Nor-1 is investigated for its potential involvement in neurodegenerative diseases, cardiovascular diseases, and cancer.
Mécanisme D'action
Nor-1 exerts its effects by acting as a transcription factor that regulates gene expression. It binds to specific DNA sequences and modulates the transcription of target genes involved in various cellular processes. The molecular targets of nor-1 include genes related to cell survival, apoptosis, and metabolism. The pathways involved in nor-1’s mechanism of action include the calcium/calcineurin signaling pathway and the autophagic process .
Comparaison Avec Des Composés Similaires
Nor-1 is unique among the NR4A family members due to its specific expression patterns and physiological roles. Similar compounds include:
Nur77 (NR4A1): Shares many characteristics with nor-1 but has distinct roles in immune response and apoptosis.
Nurr1 (NR4A2): Involved in dopaminergic neuron development and maintenance, with implications in Parkinson’s disease.
Nor-1’s uniqueness lies in its constitutive activity and lack of an accessible ligand-binding pocket, making its transcriptional activity primarily dependent on its expression level .
Propriétés
Numéro CAS |
174175-11-2 |
|---|---|
Formule moléculaire |
C8H13N3O5 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
(E,2E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6+ |
Clé InChI |
HCUOEKSZWPGJIM-YBRHCDHNSA-N |
SMILES isomérique |
C/C(=C\C(=N/O)\C(=O)N)/C(COC)[N+](=O)[O-] |
SMILES canonique |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


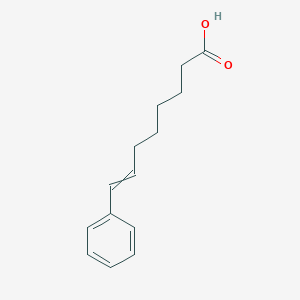
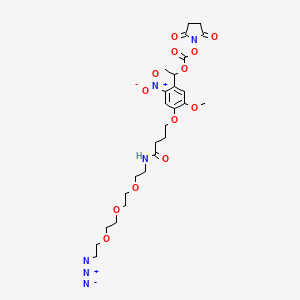
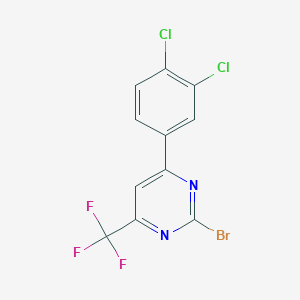

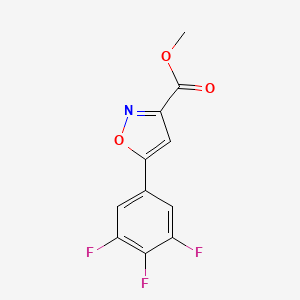
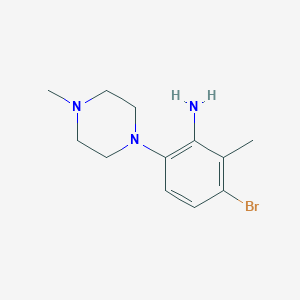

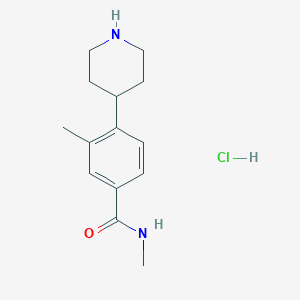
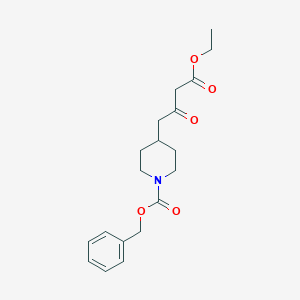
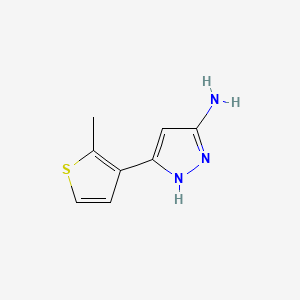
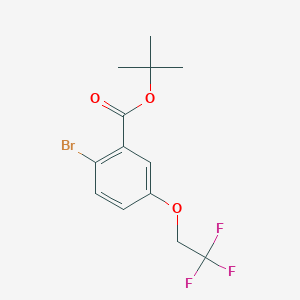
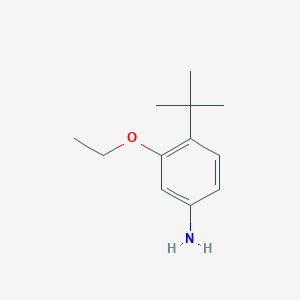

![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
